Steganone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Steganone is a natural product found in Steganotaenia araliacea with data available.

科学研究应用

Steganone exhibits significant biological activity, making it a valuable compound in medicinal research. Key findings include:

- Antiproliferative Effects : Research conducted by the National Cancer Institute revealed that this compound displays antiproliferative activity against ovarian cancer cells (OVCAR-3) and moderate growth inhibition against colon cancer cells (COLO-205) .

- Inhibition of Tubulin Polymerization : Analogues of this compound have shown the ability to inhibit tubulin polymerization, which is crucial for cancer cell division .

Pharmacological Applications

The pharmacological properties of this compound are noteworthy, particularly its potential in cancer therapy:

- In Vivo and In Vitro Activity : Studies indicate that this compound exhibits significant in vivo activity against P-388 leukemia in mice and notable in vitro activity against human nasopharyngeal carcinoma cells .

- Target for Synthesis : Due to its biological significance, this compound has become a target for synthetic chemists aiming to develop new therapeutic agents .

Table 1: Synthesis Methods for this compound

| Method | Description | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|

| Palladium-Catalyzed C-H Alkynylation | Gram-scale synthesis with chiral auxiliary | Up to 99 | >99 |

| Cobalt-Mediated Cycloaddition | Highly convergent synthesis route for analogs | Not specified | Not specified |

| Cell Line | Activity Type | IC50 (µM) |

|---|---|---|

| OVCAR-3 | Antiproliferative | Not specified |

| COLO-205 | Moderate growth inhibition | Not specified |

| P-388 Leukemia | In vivo activity | Not specified |

Case Studies

-

Anticancer Activity :

- A study highlighted the efficacy of this compound in inhibiting tumor growth in mouse models of leukemia. The compound's mechanism involved disrupting microtubule dynamics, which is critical for cell division.

-

Synthetic Chemistry Innovations :

- Research efforts focused on developing new synthetic routes for this compound have led to improved yields and enantioselectivity. These advancements are essential for scaling production for pharmaceutical applications.

化学反应分析

Thallium Trifluoroacetate-Mediated Biaryl Coupling

The stereoconvergent oxidative coupling of cinnamate derivatives serves as the cornerstone reaction in steganone synthesis. Magnus et al. (1984) achieved an 81% yield of the critical biaryl intermediate (6) using Tl(OCOCF₃)₃ in trifluoroacetic acid (TFA) at -18°C . This reaction demonstrates three key features:

-

Stereoconvergence : Both E- and Z-cinnamate isomers produce the same biaryl product due to acid-catalyzed equilibration

-

Regioselectivity : Coupling occurs exclusively at the para positions relative to methoxy groups

-

Yield superiority : Doubles the efficiency of traditional non-phenolic oxidation methods

Table 1 : Comparative yields of biaryl coupling methods

| Method | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| Tl(OCOCF₃)₃-mediated | TFA | -18°C | 81 |

| Classical oxidation | FeCl₃ | RT | 40 |

| Photochemical | UV light | 25°C | 35 |

Eight-Membered Ring Formation via Cyclopropane Expansion

Construction of the central cyclo-octadiene ring employs a novel cyclopropane ring-expansion strategy:

-

Cyclopropanation : Simmons-Smith reaction converts allylic alcohol (7) to cyclopropane (9) with 74% yield and complete stereocontrol

-

Acid-catalyzed expansion : Treatment with AcOH-AcONa-HClO₄ at 45°C for 3 hours achieves:

-

97% conversion to eight-membered ring (10)

-

Inversion of configuration at C-8

-

Preservation of axial chirality from biaryl coupling

-

Stereochemical Elaboration

Critical stereochemical adjustments involve:

Hydroboration-oxidation

-

Stereoselectivity controlled by convex face accessibility of intermediate (10)

Oxidative functionalization

-

Jones oxidation converts diol (11) to oxo-acid (12) with 90% yield

-

Final lactonization using KOH/CH₂O yields (+)-steganone identical to natural samples

Resolution of Racemic Intermediates

The 1982 synthesis introduced a resolution strategy for enantiopure (-)-steganone:

Alternative Synthetic Approaches

Comparative analysis reveals two dominant strategies:

Oxidative coupling route

-

Advantage: High-yielding biaryl formation (81%)

-

Limitation: Requires specialized Tl(III) reagents

Phenanthrene annulation

-

Advantage: Enantiocontrol through early-stage resolution

-

Limitation: Longer synthetic sequence (14 steps)

属性

分子式 |

C22H20O8 |

|---|---|

分子量 |

412.4 g/mol |

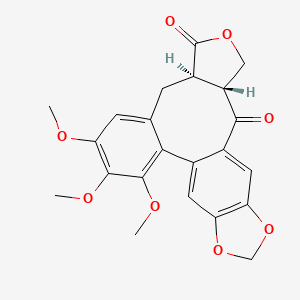

IUPAC 名称 |

(9R,13R)-3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaene-10,14-dione |

InChI |

InChI=1S/C22H20O8/c1-25-17-5-10-4-13-14(8-28-22(13)24)19(23)12-7-16-15(29-9-30-16)6-11(12)18(10)21(27-3)20(17)26-2/h5-7,13-14H,4,8-9H2,1-3H3/t13-,14+/m1/s1 |

InChI 键 |

KHXMONVQVIGKEN-KGLIPLIRSA-N |

手性 SMILES |

COC1=C(C(=C2C(=C1)C[C@@H]3[C@H](COC3=O)C(=O)C4=CC5=C(C=C42)OCO5)OC)OC |

规范 SMILES |

COC1=C(C(=C2C(=C1)CC3C(COC3=O)C(=O)C4=CC5=C(C=C42)OCO5)OC)OC |

同义词 |

steganone |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。